REACTION_SMILES
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[Br:16][CH2:17][S:18][c:19]1[cH:20][cH:21][c:22]([Cl:25])[cH:23][cH:24]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[Cl:8][c:9]1[cH:10][n:11][c:12](=[O:15])[nH:13][cH:14]1.[ClH:7].[K+:6].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30]>>[Cl:8][c:9]1[cH:10][n:11]([CH2:17][S:18][c:19]2[cH:20][cH:21][c:22]([Cl:25])[cH:23][cH:24]2)[c:12](=[O:15])[n:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(SCBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ncc(Cl)c[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=c1ncc(Cl)cn1CSc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |